Product packaging for Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate(Cat. No.:CAS No. 37784-66-0)

Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate

Cat. No.: B1655521
CAS No.: 37784-66-0
M. Wt: 239.12
InChI Key: HLZCETFSDNZXBA-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate is a chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The 2,5-dichlorothiophene moiety is a notable structure in medicinal chemistry research. Thiophene derivatives, in general, are recognized for their broad spectrum of potential biological activities and are often investigated as bioisosteres for phenyl rings in drug discovery projects . The electron-withdrawing chlorine substituents on the thiophene ring can enhance the molecule's lipophilicity and alter its binding interactions, making it a valuable scaffold for constructing novel compounds . While specific biological data and detailed research applications for this compound itself are not fully detailed in the literature, its structural features make it a potential intermediate in organic synthesis. It can be used by researchers for the design and development of new heterocyclic compounds, such as nicotinonitrile derivatives, which are explored for various pharmacological properties . Researchers are advised to consult the specific scientific literature for potential emerging applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2S B1655521 Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate CAS No. 37784-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-2-12-7(11)4-5-3-6(9)13-8(5)10/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZCETFSDNZXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226960
Record name 3-Thiopheneacetic acid, 2,5-dichloro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-66-0
Record name 3-Thiopheneacetic acid, 2,5-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37784-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiopheneacetic acid, 2,5-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 2,5 Dichlorothiophen 3 Yl Acetate and Its Key Precursors

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate

A retrosynthetic analysis of this compound begins with the disconnection of the ester functional group. This primary disconnection points to 2,5-dichlorothiophene-3-acetic acid and ethanol (B145695) as the immediate precursors. The synthesis of the acetic acid derivative can be envisioned through the elaboration of a simpler functional group at the 3-position of the 2,5-dichlorothiophene (B70043) ring.

A key strategic disconnection involves breaking the carbon-carbon bond of the acetic acid side chain. This leads back to a precursor that can introduce a two-carbon unit or a synthon for it. A common and effective precursor for this purpose is a 3-acetyl-2,5-dichlorothiophene. The acetyl group can be transformed into the desired acetic acid side chain through various established methods. The synthesis of 3-acetyl-2,5-dichlorothiophene, in turn, can be achieved through the Friedel-Crafts acylation of the commercially available 2,5-dichlorothiophene. This retrosynthetic pathway provides a logical and practical approach to the synthesis of the target molecule, starting from simple and accessible materials.

Synthesis of 2,5-Dichlorothiophene-Based Starting Materials

The foundation for the synthesis of this compound lies in the preparation of appropriately substituted 2,5-dichlorothiophene starting materials. These compounds serve as the core scaffold upon which the desired acetic acid ester side chain is constructed.

Preparation of 3-Acetyl-2,5-dichlorothiophene through Friedel-Crafts Acylation and Other Routes

The most direct and widely employed method for the synthesis of 3-Acetyl-2,5-dichlorothiophene is the Friedel-Crafts acylation of 2,5-dichlorothiophene. chemicalbook.comresearchgate.net This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene (B33073) ring. organic-chemistry.orgsigmaaldrich.comnih.gov

In a typical procedure, 2,5-dichlorothiophene is treated with acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemicalbook.comkhanacademy.org The reaction is typically carried out in an inert solvent such as carbon disulfide (CS₂) at room temperature. chemicalbook.com The reaction mixture is stirred for an extended period to ensure complete conversion. chemicalbook.com Upon completion, the reaction is quenched with cold water, and the organic product is extracted, washed, and purified. chemicalbook.com This method provides a good yield of the desired product. chemicalbook.com

Table 1: Reaction Parameters for the Friedel-Crafts Acylation of 2,5-Dichlorothiophene

Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeYield
2,5-DichlorothiopheneAcetyl chlorideAlCl₃CS₂Room Temperature24 hours80% chemicalbook.com

Alternative catalysts and conditions for Friedel-Crafts acylation have been explored to develop more environmentally friendly and efficient protocols. organic-chemistry.org However, the aluminum chloride-mediated reaction remains a standard and reliable method for the preparation of 3-Acetyl-2,5-dichlorothiophene. chemicalbook.com

Synthetic Pathways to 2,5-Dichlorothiophene-3-sulfinate Derivatives

2,5-Dichlorothiophene-3-sulfinate derivatives, such as sodium 2,5-dichlorothiophene-3-sulfinate, are useful intermediates in organic synthesis. oakwoodchemical.comscbt.com While specific synthetic details for this particular sulfinate are not extensively documented in readily available literature, general methods for the preparation of sulfinate salts can be applied.

One common approach involves the reduction of the corresponding sulfonyl chloride. 2,5-Dichlorothiophene-3-sulfonyl chloride is a known compound that can be used as a starting material. The reduction of the sulfonyl chloride to the sulfinate can be achieved using various reducing agents.

Another potential route is through the reaction of a Grignard reagent or an organolithium species derived from 3-bromo-2,5-dichlorothiophene with sulfur dioxide, followed by aqueous workup. This method allows for the direct introduction of the sulfinate group at the 3-position of the thiophene ring. The resulting sulfinic acid can then be converted to its sodium salt by treatment with a suitable sodium base.

Table 2: General Synthetic Strategies for Sulfinate Derivatives

Starting MaterialKey ReagentsIntermediateProduct
2,5-Dichlorothiophene-3-sulfonyl chlorideReducing agent (e.g., Na₂SO₃)-Sodium 2,5-dichlorothiophene-3-sulfinate
3-Bromo-2,5-dichlorothiopheneMg or n-BuLi, then SO₂2,5-Dichlorothiophene-3-sulfinic acidSodium 2,5-dichlorothiophene-3-sulfinate

These synthetic pathways offer viable options for the preparation of 2,5-dichlorothiophene-3-sulfinate derivatives, which can then be utilized in further synthetic transformations.

Derivatization of Thiophene Acetic Acid for Halogenated Analogs

The synthesis of halogenated thiophene acetic acid analogs, such as 2,5-dichlorothiophene-3-acetic acid, is a crucial step towards the final target molecule. A common and effective strategy involves the synthesis of a precursor molecule that can be readily converted to the acetic acid. One such precursor is 3-acetyl-2,5-dichlorothiophene.

The conversion of 3-acetyl-2,5-dichlorothiophene to 2,5-dichloro-3-thiophenecarboxylic acid can be achieved through a haloform reaction. guidechem.com This reaction involves the treatment of the methyl ketone with sodium hypochlorite. guidechem.com The acetyl group is oxidized to a carboxylate, which upon acidification, yields the desired carboxylic acid. guidechem.com This method is reported to proceed with high yield. guidechem.com

Once the 2,5-dichloro-3-thiophenecarboxylic acid is obtained, it can be converted to its corresponding acetic acid analog through a multi-step sequence. This typically involves reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a halide, and finally, a chain extension reaction to introduce the additional carbon atom of the acetic acid side chain.

An alternative approach involves the direct synthesis of 2,5-dichloro-3-thienylacetonitrile from a suitable precursor, which can then be hydrolyzed to the desired acetic acid.

Direct and Indirect Synthetic Routes to this compound

The final stage in the synthesis of this compound involves the formation of the ethyl ester. This can be accomplished through the esterification of the corresponding carboxylic acid.

Esterification Protocols involving 2,5-Dichlorothiophene Acetic Acid Analogues

The most common and straightforward method for the esterification of a carboxylic acid is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukathabascau.ca This reaction involves heating the carboxylic acid, in this case, 2,5-dichlorothiophene-3-acetic acid, with an excess of the alcohol, ethanol, in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, which also serves as the solvent. masterorganicchemistry.comchemguide.co.uk The water formed during the reaction can be removed to further shift the equilibrium to the product side. masterorganicchemistry.com After the reaction is complete, the excess alcohol and acid catalyst are removed, and the ester is purified.

Table 3: Fischer Esterification of 2,5-Dichlorothiophene-3-acetic Acid

Carboxylic AcidAlcoholCatalystConditionsProduct
2,5-Dichlorothiophene-3-acetic acidEthanol (excess)H₂SO₄ (catalytic)RefluxThis compound

Alternatively, the ester can be prepared by reacting the acid chloride of 2,5-dichlorothiophene-3-acetic acid with ethanol. This method is often faster and not reversible but requires an additional step to prepare the acid chloride from the carboxylic acid, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Carbon-Carbon Bond Formation Strategies for the Acetate (B1210297) Moiety Introduction

The introduction of the acetate group at the C-3 position of the 2,5-dichlorothiophene ring is a critical transformation that can be approached through several C-C bond-forming strategies.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds between aromatic rings and various coupling partners. rsc.orgrsc.org Methodologies such as Suzuki, Stille, and Negishi couplings are among the most efficient for preparing 2,5-diheteroarylated thiophenes and could be adapted for this synthesis. researchgate.net In a hypothetical Suzuki coupling approach, a boronic acid or ester derivative of 2,5-dichlorothiophene would be reacted with a haloacetate ester, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base. Conversely, a halogenated 2,5-dichlorothiophene could be coupled with a pre-formed organometallic acetate equivalent. The effectiveness of such reactions often depends on the choice of catalyst, ligands, and reaction conditions, with modern phosphine ligands enhancing catalytic activity. nih.govsemanticscholar.org

Functional Group Transformation (Willgerodt-Kindler Reaction): An alternative to direct C-C bond formation is the modification of a pre-existing functional group. The commercially available compound, 3-Acetyl-2,5-dichlorothiophene, serves as a viable starting material. The Willgerodt-Kindler reaction can convert an aryl alkyl ketone into a terminal thioamide. wikipedia.orgorganic-chemistry.org This reaction, typically involving elemental sulfur and an amine like morpholine, would transform the acetyl group into a thioamide. wikipedia.orgthieme-connect.de Subsequent hydrolysis of the resulting thioamide yields the corresponding carboxylic acid, 2-(2,5-dichlorothiophen-3-yl)acetic acid. sigmaaldrich.comresearchgate.net The final step is a standard esterification with ethanol under acidic conditions to produce the target compound, this compound. This multi-step approach leverages a well-established rearrangement reaction to construct the acetic acid side chain. wikipedia.orgresearchgate.net

Multi-Step Synthesis with Intermediates such as Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate

A synthetic route involving the specific intermediate, Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl)acetate, is not prominently documented in readily available chemical literature. However, the use of sulfonyl groups is a known strategy in the synthesis of complex thiophene-based molecules. Sulfone moieties can serve as effective leaving groups in polymerization reactions of thiophene monomers. rsc.org In other multi-step syntheses, sulfonyl groups are installed to activate the thiophene ring for subsequent reactions or are themselves key functional components of the final molecule, as seen in the synthesis of the carbonic anhydrase inhibitor Brinzolamide from 3-acetyl-2,5-dichlorothiophene. While a direct pathway to the target acetate via this specific sulfonyl intermediate is not established, such a multi-step sequence would conceptually involve the introduction of the sulfonylacetate group onto the thiophene ring, followed by subsequent chemical manipulation or displacement to yield the final product.

Exploration of One-Pot and Multicomponent Reaction Approaches for Related Thiophene-Acetate Structures

While one-pot syntheses for the exact target molecule are not specified, multicomponent reactions (MCRs) are highly effective for building complex, polysubstituted thiophene rings that are structurally related to the target compound.

The Gewald aminothiophene synthesis is a cornerstone MCR in thiophene chemistry. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine or triethylamine, to yield a poly-substituted 2-aminothiophene. wikipedia.orgumich.edusciforum.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Key features of the Gewald reaction include:

High Atom Economy: It combines three or more components in a single operation.

Versatility: A wide library of substituted thiophenes can be created by varying the carbonyl and active methylene (B1212753) components. derpharmachemica.com

Direct Functionalization: It introduces an amino group at the C-2 position and allows for ester functionalities, such as those derived from ethyl cyanoacetate, at the C-3 position. mdpi.comnih.gov

Although the Gewald reaction produces 2-aminothiophenes, it represents a powerful one-pot strategy for creating thiophene rings bearing an ester group at the 3-position, making it a relevant approach for synthesizing related thiophene-acetate structures. mdpi.com Modern variations of this reaction have employed green chemistry techniques, such as microwave-assisted synthesis, to reduce reaction times significantly. derpharmachemica.com

Comparative Analysis of Synthetic Efficiencies, Yields, and Green Chemistry Principles in this compound Production

A comparative analysis of the potential synthetic routes reveals trade-offs in terms of efficiency, yield, and environmental impact. The evaluation considers direct cross-coupling, a multi-step functional group transformation, and multicomponent reactions for analogous structures.

Synthetic Strategy Typical Yields Number of Steps Green Chemistry Considerations
Pd-Catalyzed Cross-Coupling Moderate to High researchgate.net1-2 (for C-C bond formation)Advantages: High atom economy in the coupling step. Disadvantages: Requires pre-functionalization (e.g., boronic acids), uses potentially toxic heavy metal catalysts (Palladium), and often relies on organic solvents. rsc.orgmdpi.com
Willgerodt-Kindler Reaction Pathway Moderate to Good (over multiple steps) thieme-connect.de3 (Ketone -> Thioamide -> Acid -> Ester)Advantages: Avoids expensive metal catalysts. Microwave irradiation can be used to improve efficiency and reduce energy consumption. researchgate.netDisadvantages: Lower atom economy due to multiple steps, often requires high temperatures and generates sulfur-containing waste.
Gewald Multicomponent Reaction (for related structures) Good to Excellent umich.eduderpharmachemica.com1Advantages: Excellent atom and step economy. Can be performed using greener methods like microwave-assisted organic synthesis (MAOS). derpharmachemica.comDisadvantages: Produces 2-aminothiophenes, not directly the target structure. Subsequent removal or transformation of the amino group would add steps and reduce overall efficiency.

Computational and Theoretical Studies on Ethyl 2 2,5 Dichlorothiophen 3 Yl Acetate and Its Analogs

Density Functional Theory (DFT) Calculations for Ground State Geometry, Electronic Structure, and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and ground state geometry of molecules. For thiophene (B33073) derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. nih.govresearchgate.netinoe.ro

ParameterTypical Calculated ValueReference Analog
Bond Lengths (Å)
C=C (thiophene ring)1.37 - 1.43(E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one
C-S (thiophene ring)~1.75(E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one
C-Cl~1.73(E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one
C=O (ester)~1.21Ethyl 2-(3-benzoylthioureido)-acetate
C-O (ester)~1.35Ethyl 2-(3-benzoylthioureido)-acetate
**Bond Angles (°) **
C-S-C (thiophene ring)~92.0(E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one
S-C=C (thiophene ring)~111.5(E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one
C-C-C (thiophene ring)~112.5(E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one
O=C-O (ester)~124.0Ethyl 2-(3-benzoylthioureido)-acetate

Table 1: Representative geometrical parameters for Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate and its analogs, as predicted by DFT calculations. Data is synthesized from studies on similar molecular structures. inoe.roresearchgate.net

Quantum Chemical Descriptors and Reactivity Predictions (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Surfaces, Fukui Functions)

Quantum chemical descriptors derived from DFT calculations are essential for predicting the reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For thiophene derivatives, the HOMO is typically localized over the π-system of the thiophene ring, while the LUMO distribution can be influenced by substituents. nih.gov The electron-withdrawing chlorine atoms and the ester group in this compound are expected to lower both HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP): The MEP surface map visually represents the charge distribution on a molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential is expected around the oxygen atoms of the ester group and the sulfur atom, while positive potential would be located around the hydrogen atoms.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the electron density changes, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction, providing a more detailed reactivity map than MEP alone. nih.govresearchgate.net

Compound AnalogEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Ethyl 2-(4-(3-(benzo[b]thiophen-2yl)acryloyl)phenoxy)acetate-6.22-2.253.97
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one-6.54-2.993.55
Thiophene Derivative 5 (from Ref. nih.gov)-4.99-1.143.85
Poly (3-thiophene acetic acid)-4.25-1.482.77

Table 2: Calculated Frontier Molecular Orbital energies for various thiophene acetate (B1210297) analogs. The specific values vary with the exact structure and computational method, but the trend illustrates the electronic properties of this class of compounds. nih.govnih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is vital for understanding the flexibility of a molecule and identifying its most stable three-dimensional shapes (conformers). For this compound, flexibility primarily arises from the rotation around single bonds, particularly the C-C bond linking the thiophene ring to the acetate side chain and the C-O bond of the ethyl group.

Theoretical conformational analysis involves systematically rotating specific dihedral angles and calculating the potential energy at each step to map the potential energy surface (PES). inoe.ro This process identifies energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. For similar ethyl ester compounds, DFT calculations have been used to construct a PES by varying the relevant torsional angles in steps (e.g., 20°) from -180° to +180°. inoe.ro The most stable conformer is the one with the global minimum energy. The relative energies of other low-energy conformers can be used to calculate their expected population distribution at a given temperature using the Boltzmann function. uncw.edu

Computational Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311G(d,p)). researchgate.net The calculated isotropic shielding values are then referenced against a standard (like tetramethylsilane) to predict the chemical shifts. These predictions are often highly accurate, with mean absolute errors as low as 0.08 ppm for 1H shifts when using optimized functionals like WP04. github.io For complex molecules, a Boltzmann-weighted average of the chemical shifts from all low-energy conformers is calculated to provide a final predicted spectrum that accounts for conformational flexibility. uncw.edu

Vibrational Frequencies: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. DFT calculations can determine the normal modes of vibration and their corresponding frequencies and intensities. nih.govresearchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. nih.gov This allows for the confident assignment of observed spectral bands, such as the characteristic C=O stretch of the ester group (expected near 1715–1667 cm⁻¹) and C-Cl vibrations (600–500 cm⁻¹).

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). The calculations also provide the oscillator strength (f), which relates to the intensity of the absorption band. e3s-conferences.org These predictions help in understanding the electronic transitions, such as n→π* and π→π*, that give rise to the observed UV-Vis spectrum. researchgate.net

Theoretical Insights into Reaction Mechanisms and Transition States Involving 2,5-Dichlorothiophene (B70043) Acetates

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. acs.org For reactions involving 2,5-dichlorothiophene acetates, theoretical studies can provide insights into pathways for electrophilic substitution, nucleophilic attack, or coupling reactions.

The process involves locating the transition state structure for a proposed elementary step and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. researchgate.netajchem-a.com Methods like Intrinsic Reaction Coordinate (IRC) analysis can verify that a calculated transition state correctly connects the desired reactants and products. acs.org For example, theoretical studies on the pyrolysis of thiophene have identified multiple reaction channels, including H-shifts, ring bond ruptures, and isomerizations, and calculated the energy barriers for each pathway. acs.org Similar methodologies could be applied to understand the thermal decomposition or synthetic transformations of this compound.

Molecular Docking Studies (focused on theoretical binding modes to relevant chemical entities, not biological targets in the context of drug activity)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex. While widely used in drug design to model ligand-protein interactions, the methodology is also applicable to understanding how a molecule might interact with other chemical entities, such as surfaces, polymers, or other small molecules. nih.govuss.cl

The process involves treating both the ligand (e.g., this compound) and the "receptor" entity as flexible or rigid structures. A scoring function is used to evaluate thousands of possible binding poses, estimating the binding free energy for each. mdpi.com The pose with the lowest energy score is predicted to be the most stable binding mode.

The analysis of the best docking pose reveals specific intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atoms), hydrophobic interactions, and π-π stacking (involving the thiophene ring). nih.gov For instance, docking studies of thiophene derivatives against enzymes have detailed the specific amino acid residues involved in binding and the calculated binding energies. nih.govdovepress.com This same approach can be used to model the interaction of this compound with a chemical surface or within a crystal lattice, providing insights into its adsorption properties or crystal packing forces.

Ligand Analog"Receptor" Entity (Example)Predicted Binding Energy (kcal/mol)Key Interactions Noted
Ethyl 2-(4-(3-(benzo[b]thiophen-2yl)acryloyl)phenoxy)acetateAcetylcholinesterase (AChE)-11.24Hydrogen bonds, π-π stacking
Thiophene-thiadiazole derivativeDihydrofolate reductase (DHFR)-1.6 E (Kcal/mol)Hydrogen bonds, hydrophobic interactions
Ethyl 2-(4-(purin-8-ylthio) thiophen-2-yl)-2-oxoacetateBreast Cancer Cell Surface Receptor (Theoretical)-31.976 (Score)Protein-Ligand interactions

Table 3: Examples of molecular docking results for thiophene analogs against various chemical/biological entities. The binding energy and interaction types illustrate the data obtained from such theoretical studies. nih.govuss.cldovepress.com

Chemical Reactivity and Derivatization Strategies of Ethyl 2 2,5 Dichlorothiophen 3 Yl Acetate

Electrophilic Aromatic Substitution Reactions on the Dichlorothiophene Ring

The thiophene (B33073) ring, being an electron-rich aromatic system, is generally susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org However, the reactivity of the thiophene nucleus in Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate is significantly modulated by the electronic effects of its substituents. The two chlorine atoms at the C2 and C5 positions are deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the ring. Conversely, the ethyl acetate (B1210297) group at the C3 position is weakly activating.

The directing influence of these substituents determines the regioselectivity of SEAr reactions. The only available position for substitution is the C4 position. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur exclusively at this site. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group at the C4 position. libretexts.org Similarly, Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride, would install an acyl group at the same position. masterorganicchemistry.com

The reaction mechanism involves the attack of an electrophile on the π-electron system of the thiophene ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. wikipedia.orgyoutube.com Aromaticity is subsequently restored by the loss of a proton from the C4 position. youtube.com

Table 1: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Product
Nitration HNO₃, H₂SO₄ Ethyl 2-(4-nitro-2,5-dichlorothiophen-3-yl)acetate
Bromination Br₂, FeBr₃ Ethyl 2-(4-bromo-2,5-dichlorothiophen-3-yl)acetate
Acylation RCOCl, AlCl₃ Ethyl 2-(4-acyl-2,5-dichlorothiophen-3-yl)acetate

Transformations at the Ester Functionality

The ethyl ester group is amenable to a variety of classical transformations, providing a gateway to other important functional groups such as carboxylic acids, amides, and alcohols.

The ester functionality can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2,5-dichlorothiophen-3-yl)acetic acid. This transformation is typically achieved under either acidic or basic conditions. doubtnut.com Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This reaction is irreversible due to the deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. doubtnut.comsemanticscholar.org

Reaction: this compound + H₂O → 2-(2,5-dichlorothiophen-3-yl)acetic acid + Ethanol (B145695)

Transesterification is the process of exchanging the ethyl group of the ester with an organic group from a different alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.org This method allows for the synthesis of a variety of esters (e.g., methyl, propyl, benzyl (B1604629) esters) from the parent ethyl ester, which can be useful for modifying the compound's physical properties, such as solubility or boiling point. organic-chemistry.orgpsu.edu

Table 2: Examples of Transesterification Reactions

Reactant Alcohol Catalyst Product Ester
Methanol H⁺ or CH₃O⁻ Mthis compound
Propanol H⁺ or C₃H₇O⁻ Propyl 2-(2,5-dichlorothiophen-3-yl)acetate

Direct amidation of the ester with an amine can be employed to synthesize the corresponding amide derivative. This reaction often requires elevated temperatures or the use of a catalyst, such as Lewis acids, to facilitate the process. semanticscholar.orgmdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. This strategy is particularly valuable for the synthesis of heterocyclic amides, which are prevalent scaffolds in medicinal chemistry. For example, reacting this compound with a primary or secondary amine containing a heterocyclic moiety would yield a novel heterocyclic amide. researchgate.netresearchgate.net

The ester group can be reduced to a primary alcohol, 2-(2,5-dichlorothiophen-3-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting alcohol can serve as a precursor for other functional groups. For instance, controlled oxidation of the primary alcohol can yield the corresponding aldehyde, 2-(2,5-dichlorothiophen-3-yl)acetaldehyde. Further oxidation would lead back to the carboxylic acid.

Reactions Involving Halogen Substituents on the Thiophene Ring (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

The chlorine atoms at the C2 and C5 positions of the thiophene ring are excellent handles for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.org Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings can be employed to introduce a wide variety of substituents at these positions. libretexts.orgnih.govsemanticscholar.org

A key challenge in the cross-coupling of dihalogenated heteroarenes is achieving site-selectivity. The relative reactivity of the C2 and C5 positions can often be controlled by carefully selecting the palladium catalyst, ligands, and reaction conditions. nih.gov For instance, sterically hindered ligands can favor coupling at the less sterically encumbered position. This selective functionalization allows for the stepwise introduction of different groups at the C2 and C5 positions, greatly enhancing the molecular diversity that can be accessed from this single precursor.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type (at C2 or C5)
Suzuki-Miyaura Aryl/vinyl boronic acid Aryl/vinyl substituted thiophene
Stille Aryl/vinyl stannane Aryl/vinyl substituted thiophene
Negishi Aryl/alkyl organozinc Aryl/alkyl substituted thiophene
Buchwald-Hartwig Amine Aminated thiophene

Cyclization Reactions Utilizing the Acetate Side Chain for Fused Heterocycle Formation

The acetate side chain of this compound is a key functional group for building fused heterocyclic rings, such as pyridazinones. A common and direct strategy involves the cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303).

Table 1: Synthesis of 2,7-dichloro-5H-thieno[3,4-d]pyridazin-4-one

Step Reactant(s) Reagent(s) Conditions Product
1 This compound Hydrazine hydrate (NH₂NH₂·H₂O) Reflux in ethanol 2-(2,5-dichlorothiophen-3-yl)acetohydrazide
2 2-(2,5-dichlorothiophen-3-yl)acetohydrazide - High temperature (thermal cyclization) 2,7-dichloro-5H-thieno[3,4-d]pyridazin-4-one

Strategic Modifications for the Synthesis of Pyridone Derivatives

The synthesis of pyridone rings fused to the thiophene core represents a significant modification of the parent acetate. A versatile strategy to construct a thieno[3,2-b]pyridone involves a reaction sequence analogous to the Gould-Jacobs reaction. wikipedia.org This pathway utilizes the active methylene (B1212753) group of the acetate side chain.

The synthesis can be initiated by reacting this compound with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamino ester intermediate, ethyl 3-(dimethylamino)-2-(2,5-dichlorothiophen-3-yl)acrylate. This intermediate is then reacted with an amine or ammonia. In a subsequent cyclization step, typically induced by heat, the amino group displaces the dimethylamino group and attacks the ester carbonyl, leading to the formation of the fused pyridone ring. This cyclization yields a 2,5-dichloro-3-carboxyethyl-thieno[3,2-b]pyridin-7(4H)-one derivative. The resulting thienopyridinone scaffold is a common motif in compounds investigated for antitubercular activity. nih.gov

Table 2: Synthesis of Ethyl 2,5-dichloro-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

Step Reactant(s) Reagent(s) Conditions Product
1 This compound N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Heating Ethyl 3-(dimethylamino)-2-(2,5-dichlorothiophen-3-yl)acrylate
2 Ethyl 3-(dimethylamino)-2-(2,5-dichlorothiophen-3-yl)acrylate Ammonia (or amine) Thermal cyclization (e.g., reflux in diphenyl ether) Ethyl 2,5-dichloro-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

Pathways to Thiazole (B1198619) and Other Sulfur-Containing Heterocycles from 2,5-Dichlorothiophene (B70043) Acetates

The transformation of the acetate side chain into functionalities suitable for the construction of other sulfur-containing heterocycles, such as thiazoles, requires a multi-step approach. The Hantzsch thiazole synthesis is a classic and reliable method that involves the reaction of an α-haloketone with a thioamide. ijper.orgrsc.org

To utilize this compound in a Hantzsch-type synthesis, the acetate group must first be converted into a suitable α-haloketone fragment. This can be achieved through a Claisen condensation reaction. The starting ester is treated with a strong base (e.g., sodium ethoxide) and an acylating agent (e.g., ethyl acetate) to form a β-keto ester: ethyl 2-(2,5-dichlorothiophen-3-yl)-3-oxobutanoate. The active methylene group of this β-keto ester can then be selectively halogenated, for instance, using bromine in acetic acid or N-bromosuccinimide (NBS), to yield the α-bromo-β-keto ester intermediate. This intermediate contains the requisite α-halocarbonyl moiety, which readily undergoes cyclocondensation with a thioamide, such as thiourea, in a polar solvent like ethanol to afford the final 2-amino-4-(2,5-dichlorothiophen-3-ylmethyl)-thiazole-5-carboxylate derivative.

Table 3: Multi-step Synthesis of Thiazole Derivatives via Hantzsch Reaction

Step Reaction Type Starting Material Reagent(s) Conditions Intermediate/Product

Another fundamental reaction for synthesizing sulfur-containing heterocycles is the Gewald reaction, which typically produces substituted 2-aminothiophenes. psu.eduumich.eduderpharmachemica.comnih.gov This reaction involves a one-pot, multi-component condensation of a ketone, an α-cyano ester (or other active methylene nitrile), and elemental sulfur, usually in the presence of a basic catalyst like morpholine. While this compound is not a direct substrate for the Gewald reaction, it could be chemically modified into a suitable ketone precursor to participate in this versatile synthesis, further expanding its utility in creating diverse thiophene-based structures.

Role of the 2 2,5 Dichlorothiophen 3 Yl Acetate Moiety in Complex Chemical Architectures

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., 2(1H)-Pyridones)

The 2-(2,5-dichlorothiophen-3-yl)acetate moiety is a valuable precursor for the synthesis of a variety of heterocyclic systems, including the pharmacologically significant 2(1H)-pyridones. While direct conversion of ethyl 2-(2,5-dichlorothiophen-3-yl)acetate to pyridones can be challenging, its structural features allow for strategic transformations into suitable intermediates for cyclization reactions.

A plausible synthetic strategy involves the initial modification of the acetate (B1210297) side chain to introduce the necessary functionalities for ring closure. For instance, the ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or activated ester. This activated species can subsequently undergo condensation with a suitable three-carbon component, such as an enamine or an enolate, to construct the pyridone ring.

Alternatively, the ethyl acetate can be transformed into a β-ketoester, a versatile intermediate in heterocyclic synthesis. This can be achieved through a Claisen condensation with a suitable ester. The resulting 1,3-dicarbonyl system can then react with an appropriate nitrogen source, such as an amine or ammonia, in a Hantzsch-like pyridine synthesis to yield a dihydropyridone, which can be subsequently oxidized to the corresponding 2(1H)-pyridone.

Furthermore, the 2-(2,5-dichlorothiophen-3-yl)acetate scaffold can be a starting point for the synthesis of other important heterocyclic systems. For example, the related 2-amino-3-cyanothiophene derivatives, which can be prepared from precursors bearing the dichlorothiophene core, are key intermediates in the Gewald reaction. This multicomponent reaction allows for the facile synthesis of polysubstituted 2-aminothiophenes, which are themselves versatile building blocks for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of thieno[2,3-d]pyrimidin-4-ones can be achieved through the cyclization of 2-aminothiophene derivatives with various reagents.

The versatility of the 2-(2,5-dichlorothiophen-3-yl)acetate moiety as a precursor is summarized in the following table, which outlines potential synthetic routes to various heterocyclic systems.

Target HeterocycleKey Intermediate from 2-(2,5-Dichlorothiophen-3-yl)acetateSynthetic Strategy
2(1H)-Pyridones2-(2,5-Dichlorothiophen-3-yl)acetic acid or β-ketoesterCondensation with a three-carbon component or Hantzsch-type synthesis
Thieno[2,3-d]pyrimidines2-Amino-3-cyanothiophene derivativeGewald reaction followed by cyclization
Fused Thiophenes3-Substituted 2,5-dichlorothiophene (B70043)Cyclization reactions (e.g., intramolecular Friedel-Crafts)

Fundamental Building Block for Chalcone Analogues and Related alpha,beta-Unsaturated Carbonyl Systems

The 2-(2,5-dichlorothiophen-3-yl)acetate moiety serves as a fundamental building block for the synthesis of chalcone analogues and other α,β-unsaturated carbonyl systems. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds with a broad spectrum of biological activities. semanticscholar.orgresearchgate.net The synthesis of chalcones bearing the 2,5-dichlorothiophene ring is typically achieved through the Claisen-Schmidt condensation. researchgate.netnih.gov

In this reaction, a ketone containing α-hydrogens reacts with an aromatic aldehyde that lacks α-hydrogens in the presence of a base. nih.gov For the synthesis of chalcones from the 2-(2,5-dichlorothiophen-3-yl)acetate scaffold, the ester group would first need to be converted to a methyl ketone (acetyl group). This transformation can be accomplished through various standard organic transformations. The resulting 2,5-dichloro-3-acetylthiophene can then be condensed with a variety of substituted aromatic or heteroaromatic aldehydes to yield a diverse library of chalcone analogues. researchgate.net

The general reaction scheme for the synthesis of these chalcone derivatives is as follows:

Scheme 1: General synthesis of chalcone analogues from 2,5-dichloro-3-acetylthiophene.

A study by Lokesh et al. demonstrated the successful synthesis of a series of novel 2,5-dichloro-3-acetylthiophene chalcone derivatives via the Claisen-Schmidt condensation. researchgate.net The synthesized compounds were evaluated for their biological activities, highlighting the potential of this scaffold in medicinal chemistry. The following table provides examples of the diverse aromatic aldehydes that have been successfully condensed with 2,5-dichloro-3-acetylthiophene to produce chalcone analogues.

Aldehyde Substituent (Ar)Product Yield (%)Biological Activity Highlights
4-Chlorophenyl88Antifungal, Antitubercular, Cytotoxic researchgate.net
4-Methoxyphenyl87Antifungal, Antitubercular, Cytotoxic researchgate.net
4-Nitrophenyl92Antifungal, Antitubercular, Cytotoxic researchgate.net
2-Naphthyl90Antifungal, Antitubercular, Cytotoxic researchgate.net

The α,β-unsaturated carbonyl system in these chalcones is a key pharmacophore that can participate in Michael additions with biological nucleophiles, which is often implicated in their mechanism of action.

Integration into Fused Ring Systems and Polycyclic Frameworks

The 2-(2,5-dichlorothiophen-3-yl)acetate moiety is a valuable synthon for the construction of fused ring systems and complex polycyclic frameworks. The dichlorothiophene ring can participate in various cyclization reactions, leading to the formation of thieno-fused heterocycles. These structures are of great interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry.

One common strategy for constructing fused thiophene (B33073) systems is through intramolecular cyclization reactions. For instance, the acetate side chain of this compound can be elaborated to introduce a reactive functional group that can then cyclize onto the thiophene ring. An example of this is the conversion of the acetate to a longer chain carboxylic acid, which can then undergo an intramolecular Friedel-Crafts acylation to form a thieno[3,2-b]thiophen-2-one derivative.

Furthermore, the 2,5-dichloro substituents on the thiophene ring can be exploited to build more complex structures. These chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, or they can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions open up possibilities for the synthesis of extended polycyclic aromatic systems.

The Diels-Alder reaction is another powerful tool for the construction of cyclic and polycyclic frameworks. While thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromaticity, certain substituted thiophenes can participate in these cycloadditions, particularly at high pressures or with highly reactive dienophiles. The 2,5-dichloro substitution may influence the reactivity of the thiophene ring in such reactions.

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors, as mentioned in section 6.1, is a prime example of integrating the thiophene core into a fused heterocyclic system. mdpi.comekb.egscielo.brnih.gov The general approach involves the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative with a one-carbon synthon.

The following table summarizes some of the key strategies for integrating the 2-(2,5-dichlorothiophen-3-yl)acetate moiety into fused ring systems.

Fused Ring SystemSynthetic StrategyKey Reaction
Thieno[3,2-b]thiophen-2-oneIntramolecular cyclizationFriedel-Crafts acylation
Polycyclic Aromatic ThiophenesCross-coupling reactionsSuzuki, Stille, or Buchwald-Hartwig coupling
Thieno[2,3-d]pyrimidinesCyclization of 2-aminothiophene precursorsCondensation with one-carbon synthons
Thieno-fused cyclohexenesCycloaddition reactionsDiels-Alder reaction

Influence of the 2,5-Dichlorothiophene Substitution Pattern on Molecular Reactivity and Stereochemical Control

The 2,5-dichloro substitution pattern on the thiophene ring of the 2-(2,5-dichlorothiophen-3-yl)acetate moiety exerts a profound influence on the molecule's reactivity and can be leveraged for stereochemical control in subsequent reactions. The two chlorine atoms are strong electron-withdrawing groups, which significantly impacts the electronic properties of the thiophene ring.

Influence on Reactivity:

Conversely, the electron-deficient nature of the dichlorinated thiophene ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.netnih.gov A strong nucleophile can displace one or both of the chlorine atoms, particularly if there is an activating group present on the ring. This reactivity provides a valuable handle for further functionalization of the thiophene core.

The acidity of the protons on the acetate methylene (B1212753) group is also influenced by the electron-withdrawing effect of the dichlorothiophene ring. This increased acidity facilitates the formation of an enolate, which is a key step in reactions such as the Claisen-Schmidt condensation for chalcone synthesis.

Stereochemical Control:

The steric bulk of the two chlorine atoms can play a significant role in directing the stereochemical outcome of reactions occurring at the acetate side chain or at the adjacent C4 position of the thiophene ring. For instance, in reactions involving the formation of a new stereocenter at the α-carbon of the acetate group, the dichlorothiophene moiety can exert a directing effect, leading to the preferential formation of one diastereomer over the other.

In reactions involving the C4 position, the chlorine atoms can sterically hinder the approach of reagents from the sides of the ring, potentially leading to facial selectivity in addition reactions or directing the regioselectivity of substitution reactions.

The following table summarizes the key influences of the 2,5-dichloro substitution pattern:

PropertyInfluence of 2,5-Dichloro Substitution
Reactivity
Electrophilic Aromatic SubstitutionDeactivates the ring, directs to C4 (if reaction occurs)
Nucleophilic Aromatic SubstitutionActivates the ring for SNAr reactions
Acidity of Methylene ProtonsIncreases acidity, facilitating enolate formation
Stereochemical Control
Reactions at the Side ChainCan provide diastereoselective control
Reactions at the RingCan influence regioselectivity and facial selectivity

Design and Synthesis of Privileged Structures based on the 2,5-Dichlorothiophene Core

The 2,5-dichlorothiophene core serves as a valuable scaffold for the design and synthesis of "privileged structures" in medicinal chemistry. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them attractive starting points for the development of new therapeutic agents. nih.govimpactfactor.org The 2-aminothiophene scaffold, which can be derived from precursors containing the 2,5-dichlorothiophene core, is recognized as a privileged structure due to the broad range of biological activities exhibited by its derivatives. nih.govimpactfactor.orgeprajournals.com

The diverse biological activities associated with thiophene-containing compounds include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.net The 2,5-dichloro substitution pattern can further enhance or modulate these activities. The lipophilicity and electronic properties imparted by the chlorine atoms can influence the compound's ability to cross cell membranes and interact with biological targets.

The synthesis of libraries of compounds based on the 2,5-dichlorothiophene core allows for the exploration of structure-activity relationships (SAR). By systematically varying the substituents on the thiophene ring and the side chain, medicinal chemists can optimize the biological activity and pharmacokinetic properties of the lead compounds.

For example, the chalcone analogues derived from 2,5-dichloro-3-acetylthiophene, as discussed in section 6.2, represent a class of compounds with significant biological potential. semanticscholar.orgresearchgate.net Further modification of these chalcones, for instance, by cyclizing the α,β-unsaturated carbonyl system to form pyrazolines or other heterocycles, can lead to new classes of bioactive molecules.

The following table highlights the potential of the 2,5-dichlorothiophene core in the design of privileged structures.

Privileged ScaffoldDerivation from 2,5-Dichlorothiophene CoreExamples of Biological Activities
2-AminothiophenesSynthesis via Gewald reaction from dichlorothiophene precursorsAnticancer, Antiviral, Anti-inflammatory nih.govimpactfactor.orgeprajournals.com
Thieno[2,3-d]pyrimidinesCyclization of 2-aminothiophene derivativesKinase inhibitors, Anticancer mdpi.comnih.gov
Dichlorothiophene-containing ChalconesClaisen-Schmidt condensation of 2,5-dichloro-3-acetylthiopheneAntifungal, Antitubercular, Cytotoxic researchgate.net

Future Directions and Research Opportunities in Ethyl 2 2,5 Dichlorothiophen 3 Yl Acetate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for the Compound

The development of innovative and environmentally benign synthetic routes to Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. To address these limitations, researchers are exploring several promising avenues:

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. researchgate.netacs.org Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. The adaptation of existing synthetic routes or the development of new ones for the continuous flow production of this compound could offer substantial advantages in terms of efficiency and sustainability. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalytic processes are typically conducted under mild conditions in aqueous media, offering high selectivity and reducing the environmental impact. The exploration of enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the target compound could lead to highly sustainable and efficient manufacturing processes.

Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and ultrasound can significantly accelerate reaction rates and improve energy efficiency in chemical synthesis. dovepress.com Investigating the application of these technologies to the synthesis of this compound could lead to faster and more energy-efficient production methods.

Development of Advanced Catalytic Systems for Specific Functionalizations

Advanced catalytic systems are pivotal for the selective and efficient functionalization of the this compound scaffold. The chlorine atoms at the 2- and 5-positions of the thiophene (B33073) ring offer opportunities for a variety of cross-coupling reactions, while the active methylene (B1212753) group of the acetate (B1210297) moiety provides a site for further elaboration.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The development of highly active and selective palladium catalytic systems for the cross-coupling of organometallic reagents with the chloro-substituents on the thiophene ring would enable the introduction of a wide range of functional groups. acs.orgdntb.gov.ua Research in this area will focus on the design of novel ligands that can control the regioselectivity of the coupling reactions and allow for transformations under milder conditions.

C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds, as it avoids the need for pre-functionalized starting materials. mdpi.commdpi.com The development of catalytic systems capable of selectively activating the C-H bonds of the thiophene ring in this compound would open up new avenues for its derivatization.

Biocatalytic Functionalization: The use of enzymes to catalyze the functionalization of halogenated thiophenes is a promising but underexplored area. Flavin-dependent halogenases, for example, have the potential to be used for the regioselective halogenation of aromatic compounds. nih.gov Future research could focus on identifying or engineering enzymes that can catalyze specific transformations on the dichlorothiophene ring or the acetate side chain.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. acs.orgnih.gov It can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. The application of PTC to the synthesis and functionalization of this compound could lead to more efficient and environmentally friendly processes. rti.orgresearchgate.net

Integration of this compound into Green Chemistry Methodologies

The integration of green chemistry principles into the synthesis and derivatization of this compound is crucial for minimizing the environmental impact of its production and use. Key areas of focus include the use of green solvents, energy-efficient synthesis, and adherence to the principles of atom economy.

Green Solvents in Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. The exploration of greener alternatives is therefore a high priority.

Green Solvent TypeExamplesAdvantages in Thiophene Synthesis
Water H₂ONon-toxic, non-flammable, readily available, and inexpensive. nih.gov
Ionic Liquids (ILs) e.g., [BMIM]BF₄Low volatility, high thermal stability, and potential for catalyst recycling. nih.gov
Deep Eutectic Solvents (DESs) e.g., Choline chloride/ureaBiodegradable, low cost, and easy to prepare. rti.org
Bio-based Solvents e.g., Ethanol (B145695), 2-MethyltetrahydrofuranDerived from renewable resources and often biodegradable. acs.org

The use of water as a solvent in palladium-catalyzed C-H arylation of thiophene derivatives has been shown to be a viable and sustainable approach. nih.gov Similarly, ionic liquids have been successfully employed in the synthesis of thiophenes, allowing for catalyst recovery and reuse. nih.gov

Energy-Efficient Synthesis

Reducing energy consumption is another key aspect of green chemistry. The use of alternative energy sources can lead to more efficient and environmentally friendly synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. dovepress.com

Ultrasound-Assisted Synthesis: Sonochemistry can also enhance reaction rates and efficiency.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netnih.govwiley.com Reactions with high atom economy generate minimal waste. The development of synthetic routes to this compound that proceed via addition or cyclization reactions, which inherently have high atom economy, is a key goal. acs.org

Deeper Computational Modeling and Machine Learning Applications for Predicting its Reactivity and Transformations

Computational modeling and machine learning are becoming indispensable tools in modern chemical research, offering the potential to accelerate the discovery and optimization of chemical processes.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rti.orgacs.orgnih.gov For this compound, DFT can be used to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate reaction mechanisms and identify key intermediates and transition states.

Calculate spectroscopic properties to aid in the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.comdntb.gov.ua For derivatives of this compound, QSAR studies could be used to:

Predict the biological activity of new, unsynthesized derivatives.

Identify the key structural features that contribute to a desired activity.

Guide the design of new compounds with improved properties.

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. mdpi.comnih.gov In the context of this compound, machine learning could be used to:

Predict the yield and selectivity of different synthetic routes.

Identify optimal reaction conditions for a given transformation.

Suggest novel synthetic pathways to the target molecule and its derivatives.

Synergistic Approaches combining Synthetic Chemistry with Advanced Spectroscopic Characterization for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. The combination of synthetic chemistry with advanced spectroscopic techniques provides a powerful approach for elucidating complex reaction pathways.

In-situ and Operando Spectroscopy: These techniques allow for the real-time monitoring of chemical reactions as they occur. acs.orgacs.orgnih.gov By providing information about the structure and concentration of reactants, intermediates, and products throughout the course of a reaction, these methods can provide invaluable mechanistic insights. Spectroscopic techniques that can be used in an in-situ or operando fashion include:

Nuclear Magnetic Resonance (NMR) spectroscopy

Infrared (IR) spectroscopy

Raman spectroscopy

UV-Vis spectroscopy

X-ray absorption spectroscopy (XAS) researchgate.net

Combined Experimental and Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can provide a more complete picture of molecular structure and dynamics. mdpi.comresearchgate.netwiley.com For example, DFT calculations can be used to predict the vibrational frequencies of a molecule, which can then be compared to the experimental IR or Raman spectrum to confirm the structure of a reaction intermediate.

By applying these synergistic approaches to the study of reactions involving this compound, researchers can gain a deeper understanding of the factors that control reactivity and selectivity, leading to the development of more efficient and selective synthetic methods.

Design and Synthesis of Complex Multicomponent Systems Incorporating the 2-(2,5-Dichlorothiophen-3-yl)acetate Scaffold

The 2-(2,5-dichlorothiophen-3-yl)acetate scaffold provides a versatile platform for the construction of more complex molecular architectures through multicomponent and domino reactions.

Multicomponent Reactions (MCRs): As mentioned previously, MCRs allow for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. mdpi.com The development of new MCRs that utilize this compound as a key building block would enable the creation of diverse libraries of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Domino Reactions: Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular transformations that are triggered by a single event. acs.orgacs.orgnih.gov These reactions can be used to rapidly build molecular complexity and are often highly stereoselective. The design of domino reaction sequences that start from this compound could lead to the synthesis of complex polycyclic and heterocyclic systems.

The functional groups present in this compound, including the two chlorine atoms and the active methylene group, provide multiple handles for initiating such reaction cascades. For example, a cross-coupling reaction at one of the chlorine positions could be followed by an intramolecular cyclization involving the acetate moiety.

By harnessing the power of multicomponent and domino reactions, chemists can leverage the 2-(2,5-dichlorothiophen-3-yl)acetate scaffold to access a vast and unexplored chemical space, leading to the discovery of new molecules with novel properties and functions.

Q & A

Q. How can the synthesis of Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate be optimized to improve yield and purity?

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Analysis : Confirm structure via 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 4.1–4.3 ppm for OCH2_2, δ 6.8–7.0 ppm for thiophene protons) and 13^{13}C NMR (δ 170–175 ppm for ester carbonyl) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peak (M+^+ at m/z ~264) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXT for space-group determination and SHELXL for refinement (R-factor < 0.05). Address disorder in thiophene rings via constrained refinement .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Methodological Answer:

  • SHELXL Refinement : Apply restraints for anisotropic displacement parameters and use TWIN/BASF commands for twinned crystals. Validate with Rint_{int} < 0.05 and CC > 90% .
  • Disorder Handling : Partition disordered atoms (e.g., thiophene substituents) into multiple sites with occupancy refinement. Cross-validate with DFT-calculated geometries .

Q. What methodologies are used to assess the compound’s cytotoxic activity and structure-activity relationships (SAR)?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays on cancer cell lines (e.g., HeLa, MCF-7). Report IC50_{50} values with ±5% error margins .
  • SAR Studies : Synthesize analogs (e.g., halogen substitution on thiophene) and correlate substituent electronegativity with activity. Computational docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., tubulin) .

Table 2: Cytotoxicity Data (Example)

DerivativeIC50_{50} (μM)Cell LineReference
Parent compound12.3 ± 0.8MCF-7
4-Fluoro analog8.9 ± 0.6HeLa

Q. How are computational docking and 3D-QSAR models applied to predict biological activity?

Methodological Answer:

  • Docking Workflow : Prepare ligand (compound) and receptor (e.g., EGFR kinase) structures in AutoDock Tools. Run simulations with Lamarckian GA (25 runs, 2.5 Å grid spacing). Validate poses using RMSD < 2.0 Å .
  • 3D-QSAR : Build CoMFA/CoMSIA models with SYBYL-X. Use steric/electrostatic fields to predict activity trends. Cross-validate with q2^2 > 0.6 and r2^2 > 0.9 .

Q. How can regioselectivity challenges in multicomponent reactions involving this compound be addressed?

Methodological Answer:

  • Reagent Control : Use directing groups (e.g., ester moieties) to bias electrophilic substitution on the thiophene ring. Monitor regiochemistry via 1^1H NMR coupling constants .
  • Computational Prediction : DFT (B3LYP/6-31G*) calculates transition-state energies to predict dominant regioisomer .

Methodological Best Practices

  • Data Validation : Cross-check crystallographic data (CCDC entries) against computed structures (Mercury CSD) .
  • Assay Reproducibility : Include triplicate measurements and negative controls (e.g., DMSO) in cytotoxicity studies .

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Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.